molecular formula C10H13ClOS B8288276 [1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

[1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

Cat. No.: B8288276
M. Wt: 216.73 g/mol
InChI Key: RQFQUTVZIJHNCV-UHFFFAOYSA-N
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Description

[1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol is a useful research compound. Its molecular formula is C10H13ClOS and its molecular weight is 216.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]cyclobutyl]methanol

InChI

InChI=1S/C10H13ClOS/c11-9-3-2-8(13-9)6-10(7-12)4-1-5-10/h2-3,12H,1,4-7H2

InChI Key

RQFQUTVZIJHNCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(S2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (718 mg, 33 mmol) was added to a solution of ester 19 (2.9 g, 11.2 mmol) in ether (50 mL) at 0° C. After having stirred for 5 min, MeOH (1.05 g, 33 mmol) was added dropwise and stirring continued at 0° C. until effervescence ceased. The mixture was warmed to 23° C. and was allowed to stir an additional hour, at which time the mixture was poured into NaOH (3N) and stirred. The organic layer was seperated and washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified via FCC (silica gel, 1:1, hexane/CH2Cl2) to give 2.57 g of the above named alcohol 20.
Quantity
718 mg
Type
reactant
Reaction Step One
Name
ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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